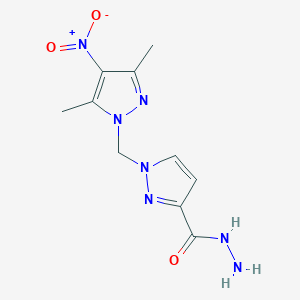
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol
Overview
Description
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. The compound also features a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms.
Preparation Methods
The synthesis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a substitution reaction, where a suitable thiophene derivative reacts with the piperidine ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine and thiophene derivatives .
Scientific Research Applications
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions . The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
1-Methyl-4-(thiophen-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-3-yl)piperidin-4-ol: This compound has a similar structure but with the thiophene ring attached at a different position.
1-Methyl-4-(furan-2-yl)piperidin-4-ol: This compound contains a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-2-yl)piperidin-4-ol: This compound features a pyridine ring, which contains a nitrogen atom.
The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-4-thiophen-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGTDCBUKZKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide](/img/structure/B3196769.png)

![2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196789.png)
![2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3196797.png)
![N-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B3196802.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-bromo-1-(phenylsulfonyl)-](/img/structure/B3196812.png)





![[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine](/img/structure/B3196867.png)
